An In-depth Technical Guide to 5-Bromopyridine-2-carboxylic Acid (CAS No. 30766-11-1)
An In-depth Technical Guide to 5-Bromopyridine-2-carboxylic Acid (CAS No. 30766-11-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromopyridine-2-carboxylic acid, a pivotal building block in modern medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, key synthetic protocols, and its application in the development of biologically active molecules.
Core Compound Properties
5-Bromopyridine-2-carboxylic acid, also known as 5-bromo-2-picolinic acid, is a white to off-white solid compound. Its chemical structure, featuring a pyridine ring substituted with a bromine atom and a carboxylic acid group, makes it a versatile intermediate for a range of chemical transformations.
Table 1: Chemical and Physical Properties of 5-Bromopyridine-2-carboxylic acid
| Property | Value |
| CAS Number | 30766-11-1[1][2][3][4] |
| Molecular Formula | C₆H₄BrNO₂[1][3] |
| Molecular Weight | 202.01 g/mol [1][3] |
| Appearance | White to off-white solid/powder[1][3] |
| Melting Point | 173-175 °C[3] |
| Boiling Point (Predicted) | 319.5 ± 27.0 °C[3] |
| Density (Predicted) | 1.813 ± 0.06 g/cm³[3] |
| pKa (Predicted) | 3.41 ± 0.10[3] |
| Solubility | Soluble in methanol[3] |
| Storage Conditions | 0-8 °C, Keep in a dark, dry, and sealed container[1][3] |
Synthesis and Reactivity
5-Bromopyridine-2-carboxylic acid is a key intermediate in the synthesis of a wide array of more complex molecules. Its reactivity is primarily centered around the carboxylic acid group and the bromine-substituted pyridine ring. The bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The carboxylic acid moiety can undergo esterification, amidation, or reduction.
This compound is widely utilized in pharmaceutical development as a key intermediate for creating anti-inflammatory and anti-cancer agents.[1] In agricultural chemistry, it serves as a precursor for herbicides and fungicides.[1]
Experimental Protocols
Synthesis of 5-Bromopyridine-2-carboxylic acid
A common method for the synthesis of 5-Bromopyridine-2-carboxylic acid is the oxidation of 5-bromo-2-methylpyridine.
Protocol: Oxidation of 5-bromo-2-methylpyridine
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Materials:
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5-bromo-2-methylpyridine (6.0 g, 35 mmol)
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Potassium permanganate (KMnO₄) (24.8 g, 157 mmol)
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Water (150 mL)
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Concentrated hydrochloric acid
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Procedure:
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In a 250 mL three-necked flask equipped with a stirrer, thermometer, and condenser, add 150 mL of water and 6.0 g of 5-bromo-2-methylpyridine.
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Heat the mixture to 80 °C while stirring.
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Add 24.8 g of potassium permanganate in three portions at one-hour intervals.
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Maintain the reaction temperature at 80 °C and continue stirring for 3-4 hours after the final addition.
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Upon completion of the reaction, filter the hot mixture to remove manganese dioxide, yielding a clear filtrate.
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Cool the filtrate and adjust the pH to 4-5 with concentrated hydrochloric acid.
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A white solid, 5-Bromopyridine-2-carboxylic acid, will precipitate.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.[3]
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Esterification of 5-Bromopyridine-2-carboxylic acid
The carboxylic acid group can be readily converted to its methyl ester, a common precursor in further synthetic steps.
Protocol: Synthesis of Methyl 5-bromopyridine-2-carboxylate
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Materials:
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5-Bromopyridine-2-carboxylic acid (50.0 g, 0.247 mol)
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Anhydrous methanol (400 mL)
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Thionyl chloride (107.0 mL, 2.47 mol)
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-
Procedure:
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To a solution of 50.0 g of 5-Bromopyridine-2-carboxylic acid in 400 mL of anhydrous methanol, cool the mixture to 0 °C.
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Add 107.0 mL of thionyl chloride dropwise to the cooled solution.
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Allow the reaction mixture to slowly warm to room temperature and then heat at 50 °C for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be purified by standard methods.
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Application in Drug Discovery: Suzuki-Miyaura Coupling
The bromine atom on the pyridine ring of 5-Bromopyridine-2-carboxylic acid (or its ester derivative) is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmacologically active compounds.
Representative Protocol: Suzuki-Miyaura Coupling
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Materials:
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Methyl 5-bromopyridine-2-carboxylate (1.0 eq)
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Arylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
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Potassium phosphate (K₃PO₄) (2.0 eq)
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1,4-Dioxane
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Degassed water
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-
Procedure:
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In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 5-bromopyridine-2-carboxylate, the desired arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
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Add a 4:1 mixture of 1,4-dioxane and degassed water.
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Stir the reaction mixture at 85-95 °C under the inert atmosphere.
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Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 15-24 hours.
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After completion, cool the mixture to room temperature.
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Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Visualizations
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow starting from 5-Bromopyridine-2-carboxylic acid, involving esterification followed by a Suzuki-Miyaura cross-coupling reaction to generate a more complex, drug-like scaffold.
Caption: Synthetic workflow for the elaboration of 5-Bromopyridine-2-carboxylic acid.
Relevance in Signaling Pathways
While 5-Bromopyridine-2-carboxylic acid itself is not a known inhibitor of specific signaling pathways, it is a crucial building block for synthesizing molecules that are. For instance, pyridine-based structures are common in kinase inhibitors that target signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following diagram illustrates a simplified EGFR signaling cascade, which can be targeted by inhibitors synthesized using precursors like 5-Bromopyridine-2-carboxylic acid.
Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.
This guide provides a foundational understanding of 5-Bromopyridine-2-carboxylic acid for its application in research and development. Its versatile reactivity and established synthetic utility underscore its importance as a valuable chemical intermediate.
